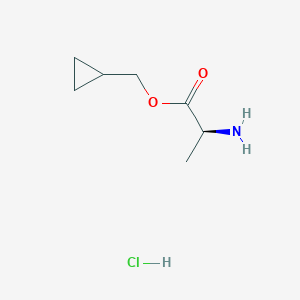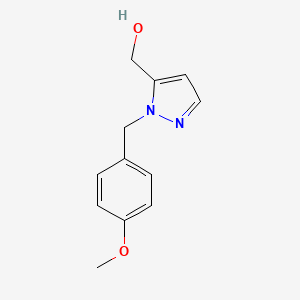
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide is a chemical compound that has garnered attention due to its applications in organic synthesis and pharmaceuticals. It is used as an intermediate in the preparation of oxazolidinones, which are compounds known for their therapeutic properties, particularly in the treatment of thromboembolic disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide involves several steps. One of the key methods includes the condensation of 4-nitrophenyl 5-chlorothiophene-2-carboxylate with 2-(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione in the presence of a base such as triethylamine in dimethylsulfoxide (DMSO) as a solvent . The reaction is followed by crystallization using a combination of acetonitrile and methanol to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent composition, and crystallization parameters to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly oxazolidinones.
Biology: It serves as an intermediate in the preparation of compounds with biological activity, such as antimicrobial agents.
Medicine: It is involved in the synthesis of pharmaceutical compounds used to treat thromboembolic disorders.
Industry: It is used in the production of various chemical reagents and intermediates.
Mecanismo De Acción
The mechanism of action of 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of oxazolidinones, it acts as a precursor that undergoes various chemical transformations to produce the final active compound . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-Chloro-thiophene-2-carboxylic acid oxiranylMethyl-aMide include:
5-chloro-thiophene-2-carboxylic acid: Used as a chemical reagent in organic synthesis.
2-(2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione: Used in the synthesis of various pharmaceutical intermediates.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of oxazolidinones and other biologically active compounds. Its ability to undergo various chemical reactions and produce high-purity products makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H8ClNO2S |
|---|---|
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
5-chloro-N-(oxiran-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11) |
Clave InChI |
LLRCNCXTSFGOGG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CNC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Acetyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B8522235.png)









